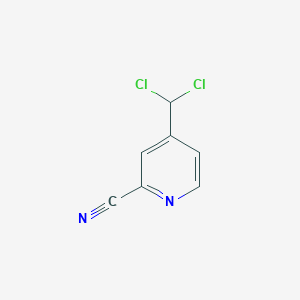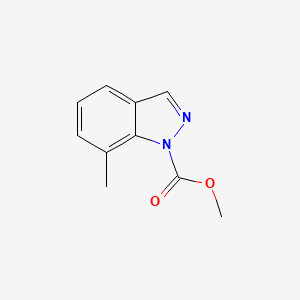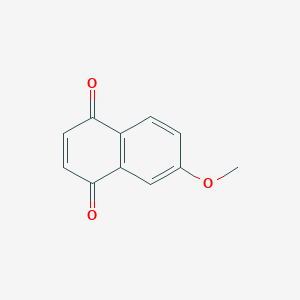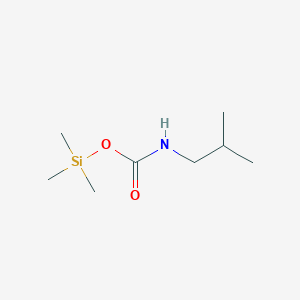
3-(Quinoxalin-6-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoxalin-6-yl)propan-1-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-6-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring One common method involves the reduction of a quinoxaline derivative using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the propanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
3-(Quinoxalin-6-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of corrosion inhibition, the compound forms a protective film on the metal surface, preventing oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Cinnoline: A structurally related compound with distinct biological properties.
Uniqueness
3-(Quinoxalin-6-yl)propan-1-ol is unique due to its specific structure, which combines the quinoxaline ring with a propanol group. This combination enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
545422-18-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-quinoxalin-6-ylpropan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-6,8,14H,1-2,7H2 |
InChI Key |
ALIMTHYRZKIQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)






![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)





